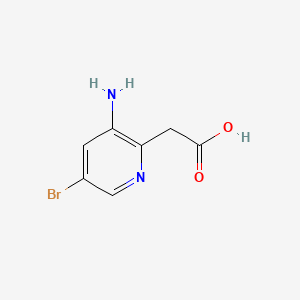

(3-氨基-5-溴吡啶-2-基)乙酸

货号 B582019

CAS 编号:

886373-11-1

分子量: 231.049

InChI 键: RLXAYGGCRBEJQZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

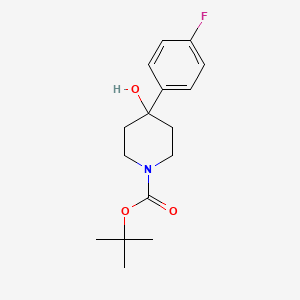

The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.科学研究应用

-

Synthesis of Novel Pyridine-Based Derivatives

- Field : Medicinal Chemistry

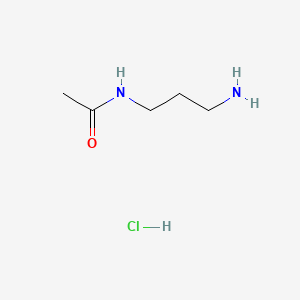

- Application : This compound is used in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The synthesized pyridine derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

-

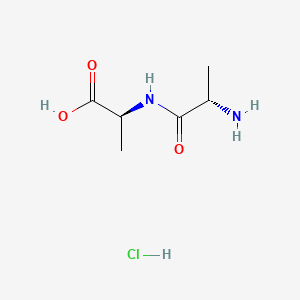

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

- Method : N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Synthesis of Pharmaceuticals, Agrochemicals, and Materials

- Field : Pharmaceutical and Material Sciences

- Application : This compound aids in the synthesis of pharmaceuticals, agrochemicals, and materials.

- Method : Specific methods of application or experimental procedures were not provided in the sources.

- Results : The results or outcomes obtained were not specified in the sources.

-

Synthesis of Indole Systems Containing Fused Medium- and Large-Ring Heterocycles

- Field : Organic Chemistry

- Application : This compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Biological Potential of Indole Derivatives

- Field : Biochemistry and Physiology

- Application : Indole derivatives, which can be synthesized using this compound, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

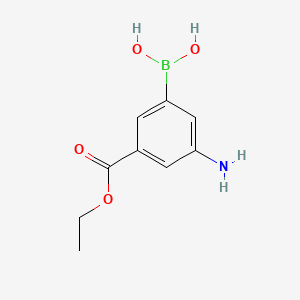

Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt and Polycyclic Azaarenes

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

- Method : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

属性

IUPAC Name |

2-(3-amino-5-bromopyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXAYGGCRBEJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718853 |

Source

|

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-bromopyridin-2-yl)acetic acid | |

CAS RN |

886373-11-1 |

Source

|

| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看